2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide
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Overview
Description
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a pyrimidine ring, a sulfonyl group, and a benzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride with benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial production, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is not well-characterized. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzamide groups. These interactions may modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]benzamide: Lacks the sulfonyl group, which may result in different chemical and biological properties.
2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety, which may affect its reactivity and biological activity.
Uniqueness
2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is unique due to the presence of both the sulfonyl and benzamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c12-9(16)6-3-1-2-4-7(6)15-21(19,20)8-5-13-11(18)14-10(8)17/h1-5,15H,(H2,12,16)(H2,13,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWGBFVKSSLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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